8-benzyl-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-benzyl-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation to introduce the benzyl and phenylethyl groups onto the purine ring. This reaction is often catalyzed by aluminum trichloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-benzyl-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or NaOMe in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8-benzyl-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-benzyl-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-(benzyl(methyl)amino)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Phenylethyl alcohol
Uniqueness
8-benzyl-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-benzyl-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O2/c1-25-20-19(21(29)28(23(25)30)13-12-17-8-4-2-5-9-17)27-15-14-26(22(27)24-20)16-18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
InChI Key |
AKBASAOSOOPNGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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